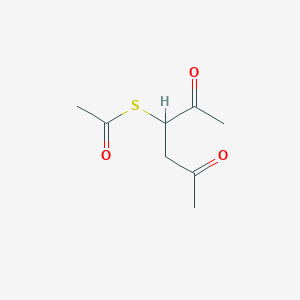
Benzenetellurenyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenetellurenyl iodide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and an iodine atom
Métodos De Preparación
Benzenetellurenyl iodide can be synthesized through several methods. One common synthetic route involves the reaction of benzenetellurenyl chloride with sodium iodide in an organic solvent such as acetone. The reaction typically proceeds under mild conditions and yields this compound as a crystalline solid . Another method involves the reaction of benzenetellurenyl bromide with potassium iodide in the presence of a phase-transfer catalyst .
Análisis De Reacciones Químicas
Benzenetellurenyl iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzenetellurenyl oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of benzenetellurenyl hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include benzenetellurenyl derivatives with various functional groups .
Aplicaciones Científicas De Investigación
Benzenetellurenyl iodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzenetellurenyl iodide involves its interaction with various molecular targets and pathways. In oxidation reactions, the tellurium atom can undergo redox cycling, which contributes to its antioxidant properties. In biological systems, this compound can interact with cellular thiols, leading to the modulation of redox-sensitive signaling pathways .
Comparación Con Compuestos Similares
Benzenetellurenyl iodide can be compared with other organotellurium compounds such as benzenetellurenyl chloride and benzenetellurenyl bromide. Other similar compounds include benzenetellurenyl fluoride and benzenetellurenyl cyanide, which differ in their halogen or functional group substitutions .
Propiedades
Número CAS |
55843-74-8 |
|---|---|
Fórmula molecular |
C6H5ITe |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
phenyl tellurohypoiodite |
InChI |
InChI=1S/C6H5ITe/c7-8-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
MNMYNFWCKKOKGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Te]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)




![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)


![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)




![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
